2-Phenyl-3-(pyridin-3-yl)propanoic acid
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Overview
Description
“2-Phenyl-3-(pyridin-3-yl)propanoic acid” is a complex organic compound. It is related to 3-Pyridinepropionic acid, which is commonly used as a ligand to make coordination polymers . The crystal structure of 3-pyridinepropionic acid (3-(pyridin-3-yl) propionic acid) has been investigated .
Synthesis Analysis
The synthesis of such compounds often involves multi-step reactions. For example, acid-amine coupling of 3-(2-(1H-inden-2-yl)phenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid with a series of amine derivatives under mild reaction conditions can lead to the formation of the corresponding dihydropyrimidine-2,4(1H,3H)-dione derivatives via de-Boc and cyclization reaction .Scientific Research Applications
Scientific Field
Coordination Chemistry Application Summary: In coordination chemistry, 2-Phenyl-3-(pyridin-3-yl)propanoic acid is utilized as a ligand to synthesize coordination polymers. These polymers have potential applications in catalysis, gas storage, and molecular recognition. Methods of Application:
- Polymerization: Hydrothermal synthesis is employed to create coordination polymers such as [Zn(PPA)₂(H₂O)₂]ₙ and [Cd(PPA)₂]ₙ. Results Summary: The resulting coordination polymers exhibit unique structural properties and potential for further functionalization .
Scientific Field
Medicinal Chemistry Application Summary: This compound serves as a precursor in the synthesis of dihydropyrimidine-2,4(1H,3H)-dione derivatives, which have shown promise in in vitro cytotoxic evaluations for cancer treatment. Methods of Application:
- Evaluation: The cytotoxicity of these derivatives is assessed using spectroscopic and analytical techniques. Results Summary: The synthesized compounds exhibit moderate yields and potential anticancer properties, as indicated by preliminary in vitro studies .
Scientific Field
Organic Synthesis Application Summary: 2-Phenyl-3-(pyridin-3-yl)propanoic acid is used in the synthesis of complex organic molecules, including indole derivatives with biological activity. Methods of Application:
- Analysis: The final products are analyzed using NMR and mass spectrometry. Results Summary: The resulting indole derivatives demonstrate a range of biological activities, including antitubercular properties .
Scientific Field
Material Science Application Summary: The acid is explored for its role in the development of advanced materials with specific electronic or photonic properties. Methods of Application:
Scientific Field
Environmental Chemistry Application Summary: The compound is investigated for its ability to bind heavy metals, aiding in the removal of these contaminants from the environment. Methods of Application:
Scientific Field
Analytical Chemistry Application Summary: This acid is used as a reagent in analytical procedures to detect and quantify biological or chemical substances. Methods of Application:
Scientific Field
Material Chemistry Application Summary: This compound is used to enhance the fluorescence in sol-gels, particularly when chelating rare-earth ions like Eu³⁺ and Tb³⁺. Methods of Application:
- Fluorescence Measurement: The enhanced fluorescence is measured using spectroscopic methods. Results Summary: The presence of the acid in the sol-gel leads to a noticeable increase in fluorescence, which is beneficial for creating sensitive detection materials .
Scientific Field
Organic Chemistry Application Summary: The acid is involved in the synthesis of heterocyclic compounds, such as dihydropyrimidine-2,4(1H,3H)-dione derivatives, which have a wide range of biological applications. Methods of Application:
- Characterization: The compounds are characterized using NMR, mass spectrometry, and other analytical techniques. Results Summary: The synthesized heterocyclic compounds show potential as anticancer, anti-inflammatory, and antiviral agents, among others .
Scientific Field
Advanced Material Science Application Summary: 2-Phenyl-3-(pyridin-3-yl)propanoic acid is explored for its role in the development of advanced materials with specific electronic or photonic properties. Methods of Application:
Safety And Hazards
properties
IUPAC Name |
2-phenyl-3-pyridin-3-ylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c16-14(17)13(12-6-2-1-3-7-12)9-11-5-4-8-15-10-11/h1-8,10,13H,9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBSTYAXJVFMOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=CN=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-3-(pyridin-3-yl)propanoic acid |
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